molecular formula C13H19BrN2OS B8091222 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine

3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine

Cat. No.: B8091222
M. Wt: 331.27 g/mol
InChI Key: UCNCTYJSBALWII-SGTLLEGYSA-N
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Description

3-Bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine is a chiral pyridine derivative featuring a bromine substituent at the 3-position and a stereochemically defined pyrrolidine ring at the 5-position. The pyrrolidine moiety is further modified with a tert-butylsulfinyl group, which introduces both steric bulk and stereoelectronic effects. This compound is marketed by CymitQuimica (Ref: 10-F986369) with pricing at €622.00/g (1g scale), significantly higher than many related derivatives, likely due to its enantiomeric purity [(S,S)-configuration] and functional complexity .

Key structural attributes:

  • Pyridine core: Provides aromaticity and serves as a scaffold for substitution.
  • Bromo group: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • Sulfinyl-pyrrolidine: The tert-butylsulfinyl group acts as a chiral directing group, critical for asymmetric synthesis or medicinal chemistry applications.

Properties

IUPAC Name

3-bromo-5-[(2S)-1-[(S)-tert-butylsulfinyl]pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCTYJSBALWII-SGTLLEGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Pyridine: : The synthesis begins with the bromination of pyridine to form 3-bromopyridine. Bromine is typically used as the brominating agent, and the reaction is carried out under controlled conditions to ensure selective bromination.

  • Formation of Pyrrolidine Moiety: : The next step involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of an appropriate 2-pyrrolidone derivative with tert-butanesulfinamide, followed by reduction.

  • Coupling Reaction: : The final step is the coupling of the brominated pyridine with the sulfinyl-substituted pyrrolidine. This step may require the use of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine would involve scaling up the aforementioned synthetic routes. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.

  • Oxidation and Reduction: : The sulfinyl group can participate in oxidation and reduction reactions, offering a pathway to various derivatives.

Common Reagents and Conditions

  • Nucleophiles: : To facilitate substitution reactions, common nucleophiles such as amines or thiols can be used.

  • Oxidizing Agents: : Agents like hydrogen peroxide can be employed to oxidize the sulfinyl group.

  • Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

  • Substituted Pyridines: : Depending on the nucleophile used, various substituted pyridines can be obtained.

  • Sulfonyl Derivatives: : Oxidation of the sulfinyl group can yield sulfonyl derivatives with distinct properties.

Scientific Research Applications

3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine has found applications in several fields:

  • Chemistry: : As a synthetic intermediate for the preparation of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine exerts its effects depends on its interaction with molecular targets. These interactions can include binding to specific enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets will vary based on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Halogen Substituents

The following table highlights compounds with analogous pyridine-pyrrolidine frameworks and halogen substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Price (per gram) Reference ID
3-Bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine C₁₃H₁₈BrN₂OS Not reported Br (C3), tert-butylsulfinyl-pyrrolidine (C5) (S,S)-configuration €622.00
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₃₀BrN₂O₂Si 438.44 Br (C5), TBDMS-protected pyrrolidine (C2) Not specified $400.00
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine C₁₆H₂₆FIN₂OSi 436.38 F (C2), I (C3), TBDMS-protected pyrrolidine (C6) Not specified $400.00
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₀FN₃O₂ 281.33 F (C2), pyrrolidin-1-yl (C6), carbamate (C3) Not specified $400.00

Key Observations :

  • Substituent Diversity : The target compound’s tert-butylsulfinyl group distinguishes it from silyl-protected (e.g., TBDMS) or carbamate-containing analogues . Sulfinyl groups are stronger chiral auxiliaries compared to silyl ethers, enhancing enantioselectivity in synthesis.
  • Halogen Positioning : Bromine at C3 (target) vs. C5 ( compound) alters electronic properties and reactivity. For example, C3 bromine may favor meta-directing effects in further functionalization.
  • Cost Factors : The target compound’s price is ~55% higher than structurally related derivatives, likely due to the enantioselective synthesis required for its (S,S)-configuration .

Stereochemical and Functional Group Comparisons

  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613):
    • Contains a racemic trans-pyrrolidine-carboxylate system, contrasting with the target’s enantiopure sulfinyl group. The lack of stereochemical control may limit applications in asymmetric catalysis .
  • (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine oxalate ():
    • Shares a pyrrolidine-pyridine backbone but lacks the sulfinyl group. The oxalate salt form (MW: 317.14) suggests utility in pharmaceutical salt formulations, whereas the target’s sulfinyl group favors synthetic intermediates .

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